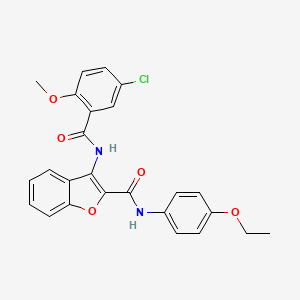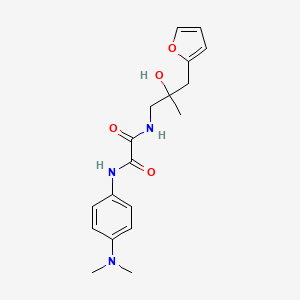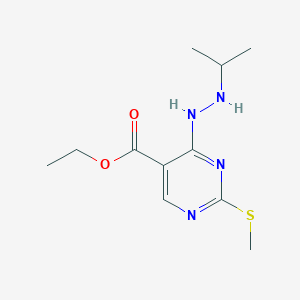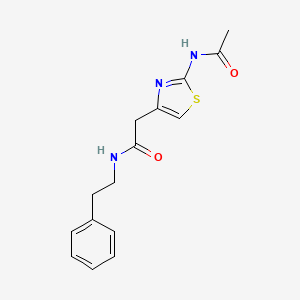![molecular formula C13H12O4 B2372461 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 50624-06-1](/img/structure/B2372461.png)
3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C13H12O4 . It’s also known by other synonyms such as “3,4-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one” and “MFCD00229561” among others .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexa[c]chromen-6-one ring with two hydroxy groups at the 3 and 4 positions . The InChI string is “InChI=1S/C13H12O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h5-6,14-15H,1-4H2” and the canonical SMILES string is "C1CCC2=C(C1)C3=C(C(=C(C=C3)O)O)OC2=O" .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 232.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a topological polar surface area of 66.8 Ų . The exact mass and monoisotopic mass are both 232.07355886 g/mol .Scientific Research Applications
Fluorescence and Metal Interaction Properties : Gülcan et al. (2022) explored the fluorescence and metal interaction properties of derivatives of benzo[c]chromen-6-one, including 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. They found these compounds to be effective fluorescent molecules with enhanced fluorescence in the presence of metals, suggesting their potential application in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).
Synthesis and Biological Activity of Mannich Bases : Garazd et al. (2002) synthesized Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones and found that these compounds showed potential as stimulants of the central and peripheral nervous systems, indicating neuroleptic and tranquilizing activities in pharmacological screening (Garazd et al., 2002).
Potential Cholinesterase Inhibitors : Gulcan et al. (2014) designed, synthesized, and evaluated 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. Their study indicated that these compounds exerted comparable activity to existing drugs in both in vitro and in vivo studies, suggesting their potential in treating Alzheimer's Disease (Gulcan et al., 2014).
Fluorescence Properties in Solid State : Shi et al. (2017) synthesized various derivatives of 6H-benzo[c]chromen-6-ones, including 3,4-dihydroxy variants, and characterized their fluorescence properties. They found these compounds to exhibit excellent fluorescence in ethanol solution and the solid state, highlighting their potential in molecular recognition and other applications (Shi et al., 2017).
Antibacterial Evaluation : Velpula et al. (2015) synthesized a series of compounds including 3,4-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ones and evaluated their antibacterial activity. Their findings suggested broad spectrum antibacterial activity for some compounds, which could be significant in the development of new antibacterial agents (Velpula et al., 2015).
Selective Fluorescent Sensors for Iron (III) : Shukur et al. (2021) discovered that 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one acts as a selective fluorescent sensor for Iron (III) under both in vitro and ex vivo conditions. This property could be leveraged in the detection of specific metals in scientific and technological applications (Shukur et al., 2021).
Mechanism of Action
Target of Action
It’s known that similar compounds have been shown to interact with the central and peripheral nervous systems .
Mode of Action
It has been suggested that similar compounds may act as stimulants of the central and peripheral nervous systems .
Biochemical Pathways
It’s known that similar compounds have shown indications of neuroleptic and tranquilizing activities . This suggests that the compound may interact with neurotransmitter systems or other pathways involved in neural signaling.
Pharmacokinetics
It’s known that similar compounds have shown low toxicity in pharmacological screenings , which could suggest favorable pharmacokinetic properties.
Result of Action
It’s known that similar compounds have shown indications of neuroleptic and tranquilizing activities , suggesting that the compound may have a calming effect on the nervous system.
Action Environment
It’s known that similar compounds have been tested in vitro and ex vivo conditions , suggesting that the compound’s action may be influenced by the specific conditions of the experimental environment.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may act as a stimulant of the central and peripheral nervous systems
Cellular Effects
It is suggested that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3,4-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h5-6,14-15H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBLPWAUEWFCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3)O)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)
![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372385.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2372386.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

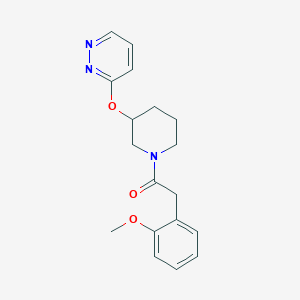
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)
![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)
![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)
